N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1223948-76-2
Cat. No.: VC7376250
Molecular Formula: C20H18BrN3O6S2
Molecular Weight: 540.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223948-76-2 |
|---|---|
| Molecular Formula | C20H18BrN3O6S2 |
| Molecular Weight | 540.4 |
| IUPAC Name | N-(3-bromophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H18BrN3O6S2/c1-29-15-7-6-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-4-12(21)8-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | UGPDAKSRMITHRX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br)OC |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is C₂₀H₁₈BrN₃O₆S₂, with a molecular weight of 540.4 g/mol. Key structural components include:
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3-Bromophenyl group: Imparts electrophilic reactivity and potential halogen bonding interactions.
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Dihydropyrimidin-6-one core: A redox-active scaffold common in kinase inhibitors.
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3,4-Dimethoxyphenyl sulfonyl moiety: Enhances solubility and modulates target binding via sulfonamide interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈BrN₃O₆S₂ |
| Molecular Weight | 540.4 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
The compound’s crystal structure remains unresolved, but computational models suggest planar geometry in the dihydropyrimidine ring, facilitating π-π stacking with biological targets .
Synthesis and Reaction Pathways
Synthesis involves a multi-step sequence optimized for yield and purity:
Stepwise Synthesis
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Formation of Dihydropyrimidinone Core:
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Condensation of thiourea with ethyl acetoacetate under acidic conditions generates 2-thioxo-dihydropyrimidin-4(1H)-one.
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Sulfonylation at C5:
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Reaction with 3,4-dimethoxyphenylsulfonyl chloride in dichloromethane (DCM) at 0°C.
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Thioether Bond Formation:
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Bromophenyl Acetamide Coupling:
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Amide bond formation via EDC/HOBt-mediated coupling with 3-bromoaniline.
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Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HCl/EtOH, reflux, 6h | 78 |
| 2 | DCM, 0°C, 2h | 85 |
| 3 | DMF, K₂CO₃, 60°C, 4h | 72 |
| 4 | EDC/HOBt, DCM, rt, 12h | 68 |
Side reactions, such as over-sulfonylation or oxidative degradation of the dihydropyrimidine ring, are mitigated by strict temperature control .
Biological Activity and Mechanistic Insights
Anticancer Efficacy
In vitro studies demonstrate potent activity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 1.2 µM and 1.8 µM, respectively. Mechanistic studies suggest dual inhibition of:
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EGFR (ErbB1): Disruption of ATP-binding via sulfonamide interactions (Kd = 12 nM) .
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PI3K/Akt Pathway: Downregulation of phosphorylated Akt (Ser473) by 70% at 5 µM.
Table 3: Comparative IC₅₀ Values Against Kinase Targets
| Target | IC₅₀ (nM) | Selectivity vs. Normal Cells |
|---|---|---|
| EGFR | 12 | 15-fold |
| PI3Kγ | 45 | 8-fold |
| CDK2 | >1000 | N/A |
Apoptosis Induction
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Caspase-3 Activation: 3-fold increase at 5 µM after 24h.
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Bax/Bcl-2 Ratio: Shift from 0.3 to 2.1 in HCT116 cells, indicating mitochondrial apoptosis .
Chemical Reactivity and Stability
Hydrolytic Stability
The compound exhibits pH-dependent stability:
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t₁/₂ in PBS (pH 7.4): 48h.
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Degradation Products: Sulfonic acid (major) and de-brominated acetamide (minor) .
Metabolic Pathways
Primary hepatic metabolites identified via LC-MS:
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O-Demethylation: Loss of methoxy groups (CYP3A4-mediated).
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Sulfone Reduction: Formation of sulfinic acid derivative (CYP2D6) .
Comparative Analysis with Structural Analogs
Table 4: Activity of Sulfonamide-Based Dihydropyrimidines
| Compound | EGFR IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Target Compound | 12 | 8.2 |
| 4-Bromophenyl analog | 18 | 5.1 |
| 3-Chloro-4-methylphenyl analog | 25 | 6.9 |
Key differentiators:
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3,4-Dimethoxy Group: Enhances solubility by 37% compared to non-methoxy analogs.
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Bromine vs. Chlorine: Bromine’s larger van der Waals radius improves target occupancy .
Future Directions and Challenges
Structural Optimization
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Methoxy Replacement: Testing trifluoromethoxy or cyano groups to improve metabolic stability.
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Prodrug Strategies: Phosphate esters to enhance oral bioavailability (predicted LogD: 1.2 vs. parent 3.2) .
In Vivo Validation
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